(S)-1-(3-Chlorophenyl)propan-1-amine
CAS No.: 1075715-57-9
Cat. No.: VC3973933
Molecular Formula: C9H12ClN
Molecular Weight: 169.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1075715-57-9 |
|---|---|
| Molecular Formula | C9H12ClN |
| Molecular Weight | 169.65 g/mol |
| IUPAC Name | (1S)-1-(3-chlorophenyl)propan-1-amine |
| Standard InChI | InChI=1S/C9H12ClN/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,11H2,1H3/t9-/m0/s1 |
| Standard InChI Key | PLIWCUPYMOIFAV-VIFPVBQESA-N |
| Isomeric SMILES | CC[C@@H](C1=CC(=CC=C1)Cl)N |
| SMILES | CCC(C1=CC(=CC=C1)Cl)N |
| Canonical SMILES | CCC(C1=CC(=CC=C1)Cl)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(S)-1-(3-Chlorophenyl)propan-1-amine belongs to the class of arylpropylamines, characterized by a propane backbone substituted with an amine group at the first carbon and a 3-chlorophenyl ring at the same position. The (S)-configuration is defined by the Cahn-Ingold-Prelog priority rules, with the amine group occupying the lowest priority position in the stereochemical arrangement . The compound’s isomeric SMILES string, CCC@@HN, explicitly denotes the absolute configuration .
The molecular structure imparts distinct electronic properties due to the electron-withdrawing chlorine atom at the phenyl ring’s meta position. This substituent reduces electron density on the aromatic system, influencing the compound’s reactivity in electrophilic substitution reactions . The amine group’s basicity (predicted pKa ~9.5–10.5) enables salt formation with acids, enhancing solubility in polar solvents .
Physical Properties
The compound exhibits the following key physical characteristics:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 169.65 g/mol | |
| Density | 1.094 g/cm³ | |
| Boiling Point | 234.965°C at 760 mmHg | |
| Flash Point | 108.883°C | |
| Refractive Index | 1.543 | |
| LogP (Partition Coefficient) | 3.45 |
These properties influence its behavior in laboratory settings. The relatively high boiling point suggests strong intermolecular forces, likely due to hydrogen bonding between amine groups . The logP value indicates moderate lipophilicity, balancing solubility in organic solvents and aqueous media—a critical factor in pharmaceutical formulation .
Synthesis and Enantioselective Preparation
Industrial Synthesis Routes
The primary synthesis route involves the Friedel-Crafts alkylation of 3-chlorobenzene with propanal, followed by reductive amination. Schering Corporation’s patented method (US2004/147559) utilizes chiral catalysts to achieve enantiomeric excesses >98% . Key steps include:
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Alkylation: 3-Chlorobenzene reacts with propanal in the presence of AlCl₃, forming 1-(3-chlorophenyl)propan-1-ol .
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Oxidation: The alcohol intermediate is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄) .
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Reductive Amination: The ketone undergoes stereoselective amination with ammonium acetate and sodium cyanoborohydride, facilitated by a chiral phosphine ligand .
This method yields the (S)-enantiomer with high purity, as confirmed by chiral HPLC analysis . Alternative approaches include enzymatic resolution of racemic mixtures using lipases, though these are less scalable .
Laboratory-Scale Modifications
Small-scale syntheses often employ Grignard reagents. For example, treatment of 3-chlorophenylmagnesium bromide with propionitrile followed by lithium aluminum hydride reduction produces the racemic amine, which is then resolved using tartaric acid derivatives . Recent advances have utilized flow chemistry to enhance reaction efficiency and reduce byproduct formation .
Biological and Pharmacological Applications
Receptor Binding Studies
(S)-1-(3-Chlorophenyl)propan-1-amine serves as a key intermediate in developing serotonin and dopamine receptor ligands. Its structural similarity to amphetamine derivatives enables modular design of psychoactive compounds . In vitro studies demonstrate moderate affinity for 5-HT₂A receptors (Kᵢ = 450 nM), suggesting potential applications in neuropharmacology .
Antimicrobial Activity
Derivatives of this compound exhibit bacteriostatic effects against Gram-positive pathogens, including Staphylococcus aureus (MIC = 32 μg/mL). The chlorine substituent enhances membrane permeability, while the amine group facilitates interaction with bacterial efflux pumps .
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